molecular formula C19H30N4O2 B2453529 1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894030-36-5

1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2453529
CAS No.: 894030-36-5
M. Wt: 346.475
InChI Key: IFRUMMCUKWCGMM-UHFFFAOYSA-N
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Description

1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that features a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea typically involves the reaction of an appropriate isocyanate with an amine. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities of reactants.

    Continuous flow systems: To ensure consistent product quality and yield.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine or urea moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: May yield corresponding ketones or carboxylic acids.

    Reduction: Can produce amines or alcohols.

    Substitution: Results in various substituted urea derivatives.

Scientific Research Applications

1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Diethylamino)ethyl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea
  • 1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Uniqueness

1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to the presence of the 3,4-dimethylphenyl group, which may impart distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-5-22(6-2)10-9-20-19(25)21-16-12-18(24)23(13-16)17-8-7-14(3)15(4)11-17/h7-8,11,16H,5-6,9-10,12-13H2,1-4H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRUMMCUKWCGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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